2,2,4-Trimethylpyrrolidine-1-carbonyl chloride
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Overview
Description
2,2,4-Trimethylpyrrolidine-1-carbonyl chloride is an organic compound with the molecular formula C8H14ClNO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of three methyl groups at the 2, 2, and 4 positions, as well as a carbonyl chloride functional group at the 1 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride typically involves the chlorination of 2,2,4-trimethylpyrrolidine. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpyrrolidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
2,2,4-Trimethylpyrrolidine-1-carbonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride involves the reactivity of the carbonyl chloride group. This functional group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpyrrolidine-1-carboxylic acid: The hydrolysis product of 2,2,4-Trimethylpyrrolidine-1-carbonyl chloride.
2,2,4-Trimethylpyrrolidine-1-carboxamide: Formed by the reaction with amines.
2,2,4-Trimethylpyrrolidine-1-carboxylate esters: Formed by the reaction with alcohols.
Uniqueness
This compound is unique due to its high reactivity and versatility in forming various derivatives through substitution reactions. Its ability to act as an acylating agent makes it valuable in synthetic organic chemistry .
Properties
IUPAC Name |
2,2,4-trimethylpyrrolidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-6-4-8(2,3)10(5-6)7(9)11/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRJARYBVFTYEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)Cl)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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